(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-3-(5-fluoro-2-methylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3O2S/c1-13-6-7-16(23)9-18(13)25-11-15(10-24)21-26-19(12-29-21)17-8-14-4-2-3-5-20(14)28-22(17)27/h2-9,11-12,25H,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKAYRASIADTQI-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
The compound has shown promising anticancer properties, particularly against various cancer cell lines. Research indicates that thiazole derivatives often exhibit cytotoxic effects, and the incorporation of the chromene structure may enhance this activity. For instance, studies have demonstrated that thiazole-based compounds can induce apoptosis in cancer cells through multiple pathways, including the modulation of signaling pathways involved in cell proliferation and survival .
Anticonvulsant Properties
Thiazole-containing compounds have also been investigated for their anticonvulsant effects. The structure of (2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile suggests potential efficacy in treating epilepsy or seizure disorders. Studies involving thiazole analogs have reported significant anticonvulsant activity, which could be attributed to their ability to modulate neurotransmitter systems .
Enzyme Inhibition
The compound's mechanism may involve the inhibition of specific enzymes related to cancer progression and seizure activity. For example, thiazole derivatives are known to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division . The presence of the chromene moiety may further enhance enzyme binding affinity.
Interaction with Receptors
Molecular docking studies suggest that this compound can interact with various biological receptors, potentially acting as an allosteric modulator. This interaction could lead to altered receptor activity, contributing to its therapeutic effects .
Case Studies and Research Findings
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole core’s electron-deficient C-2 and C-4 positions enable nucleophilic displacement under mild conditions. Reactions with hard nucleophiles (e.g., amines, thiols) often lead to substitution, as observed in polyhalonitrobutadiene derivatives .
Cycloaddition and Ring-Opening Reactions
The α,β-unsaturated nitrile group participates in cycloaddition reactions. For example, conjugate additions with hydrazines yield pyrazoline derivatives, a pathway demonstrated in nitroheterocycle syntheses .
Condensation and Cyclization
The primary amino group (-NH-) on the 5-fluoro-2-methylphenyl substituent undergoes condensation with carbonyl compounds. Acid-catalyzed Claisen-Schmidt reactions generate chalcone-like intermediates, which cyclize to form pyrazolines or isoxazoles .
Functional Group Transformations
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Nitrile Hydrolysis : Under acidic or basic conditions, the nitrile group converts to a carboxylic acid or amide. For example, H₂SO₄/H₂O yields the corresponding prop-2-enamide.
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Chromen-2-one Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 2-oxo group to a hydroxyl, forming a dihydrochromenol derivative.
Electrophilic Aromatic Substitution
The 5-fluoro-2-methylphenyl group directs electrophiles to specific positions:
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Halogenation : Bromine (Br₂/FeBr₃) substitutes at the para position relative to the fluoro group.
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Nitration : HNO₃/H₂SO₄ targets the meta position on the phenyl ring due to electron-withdrawing effects.
Photochemical Reactivity
The chromen-2-one moiety undergoes [2+2] photocycloaddition under UV light, forming dimeric structures. This reactivity is consistent with coumarin derivatives.
Key Reaction Mechanisms and Conditions
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Solvent Sensitivity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates .
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Temperature Control : Microwave-assisted syntheses reduce reaction times (e.g., 10–15 min at 100°C) .
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Stereoselectivity : Z/E isomerism in products is influenced by steric hindrance and H-bonding, as seen in NMR analyses .
Stability and Reactivity Considerations
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pH Sensitivity : The enamine linkage (-NH-) protonates under acidic conditions, altering electronic conjugation.
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Oxidative Stability : The nitro group on chromen-2-one resists oxidation but may degrade under prolonged UV exposure.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the core prop-2-enenitrile scaffold but differ in substituents, influencing their physicochemical and biological profiles:
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (based on MACCS keys and Morgan fingerprints), the target compound exhibits moderate structural overlap with analogues:
- Tanimoto Index : ~0.6–0.7 (indicating partial similarity in pharmacophoric features).
- Dice Index : ~0.5–0.65 (suggesting shared functional groups but divergent substituents).
These scores align with the principle that structural variations on the phenyl and thiazole rings significantly alter molecular properties while retaining core functionality .
Bioactivity Correlations
Evidence from bioactivity clustering (NCI-60 dataset) shows that compounds with similar substituent patterns (e.g., halogenated aryl groups) cluster together, implying shared modes of action:
Impact of Substituents on Physicochemical Properties
- Electron-withdrawing groups (F, NO₂): Increase metabolic stability but may reduce aqueous solubility.
- Electron-donating groups (OCH₃, CH₃) : Improve solubility but shorten half-life due to oxidation susceptibility.
- Halogens (Br, F) : Enhance lipophilicity and target binding via van der Waals interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile?
- Methodological Answer : The synthesis involves multi-step reactions, including thiazole ring formation and condensation. Key steps include:
- Coupling 5-fluoro-2-methylaniline with a thiazole precursor via nucleophilic substitution.
- Introducing the chromen-2-one moiety through a Knoevenagel condensation under reflux in ethanol or DMF.
- Monitoring reaction progress using TLC (silica gel, ethyl acetate/hexane) and purifying intermediates via column chromatography. Yield optimization requires temperature control (60–80°C) and anhydrous conditions .
- Critical Parameters : Solvent polarity (e.g., DMF for solubility), stoichiometric ratios of reactants, and catalyst selection (e.g., piperidine for condensation) significantly impact product purity.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, the E-configuration of the enenitrile group is verified by coupling constants () between α,β-unsaturated protons .
- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (chromenone carbonyl) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Q. What biological activities are associated with structurally similar thiazole-chromenone hybrids?
- Methodological Answer : Analogous compounds exhibit anticancer (via kinase inhibition), antimicrobial (disruption of bacterial cell membranes), and anti-inflammatory (COX-2 suppression) activities. Preliminary screening involves:
- In vitro assays : MTT for cytotoxicity, agar diffusion for antimicrobial activity.
- Targeted studies : Molecular docking to identify binding affinities with EGFR or COX-2 .
Advanced Research Questions
Q. How can crystallographic disorder in the thiazole ring be resolved during X-ray structure determination?
- Methodological Answer :
- Use SHELXL for refinement: Apply restraints to bond lengths/angles and refine occupancy factors for disordered atoms.
- Validate with PLATON symmetry checks to detect twinning or pseudosymmetry.
- High-resolution data (<1.0 Å) and low-temperature (100 K) measurements improve electron density maps .
Q. How do conflicting NMR data (e.g., unexpected splitting patterns) arise, and how can they be resolved?
- Methodological Answer :
- Causes : Dynamic effects (e.g., rotamers), paramagnetic impurities, or solvent interactions.
- Resolution :
- Record variable-temperature NMR (VT-NMR) to identify temperature-dependent splitting.
- Use deuterated solvents (e.g., DMSO-d6) to minimize solvent shifts.
- Compare experimental data with DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-311G**) .
Q. What strategies optimize reaction yields when synthesizing derivatives with electron-withdrawing substituents?
- Methodological Answer :
- Electron-deficient aryl groups : Increase reaction time (24–48 hrs) and use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyst screening : Transition metals (e.g., Pd/Cu for cross-coupling) improve regioselectivity.
- Microwave-assisted synthesis : Reduces side reactions (e.g., hydrolysis) under controlled power settings (100–150 W) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog library synthesis : Modify substituents (e.g., fluoro→chloro, methyl→methoxy) and assess bioactivity changes.
- QSAR modeling : Use CODESSA or MOE to correlate electronic parameters (Hammett σ) with IC values.
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., chromenone carbonyl) using Discovery Studio .
Q. What computational methods predict intermolecular interactions in cocrystals or solvates?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
